![molecular formula C16H20N2O2S B2568716 2-丙基-2-({3-氰基-5H,6H,7H,8H,9H-环庚并[b]吡啶-2-基}硫代)乙酸酯 CAS No. 445384-85-0](/img/structure/B2568716.png)
2-丙基-2-({3-氰基-5H,6H,7H,8H,9H-环庚并[b]吡啶-2-基}硫代)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C16H20N2O2S[_{{{CITATION{{{1{Isopropyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl ...](https://www.chemspider.com/Chemical-Structure.1491713.html). This compound is characterized by its complex structure, which includes a cyano group, a sulfur atom, and an isopropyl group attached to an acetate moiety[{{{CITATION{{{_1{Isopropyl (3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl .... It is a derivative of cycloheptapyridine, a class of compounds known for their diverse biological activities.
科学研究应用
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate has shown potential in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate typically involves multiple steps, starting with the construction of the cycloheptapyridine core[_{{{CITATION{{{2{2- [ (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ](https://wwwchemsrccom/cas/337505-22-3_1474949html){{{CITATION{{{_2{2- (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield[_{{{CITATION{{{_2{2- (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl .... Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{2- [ (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ...](https://www.chemsrc.com/cas/337505-22-3_1474949.html)[{{{CITATION{{{_3{2- (3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
作用机制
The mechanism by which isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.
相似化合物的比较
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide: Similar structure but with an amide group instead of an acetate group.
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]benzoate: Contains a benzoate group instead of an acetate group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
属性
IUPAC Name |
propan-2-yl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11(2)20-15(19)10-21-16-13(9-17)8-12-6-4-3-5-7-14(12)18-16/h8,11H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYAQPIAZPJYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C2CCCCCC2=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
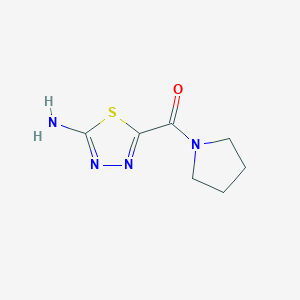
![5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2568636.png)
![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)
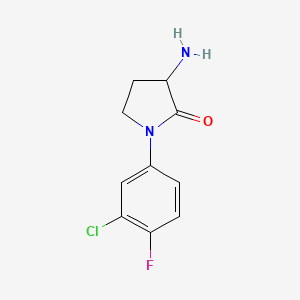
![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)
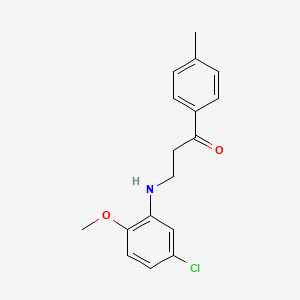
![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)
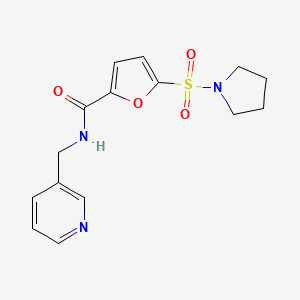
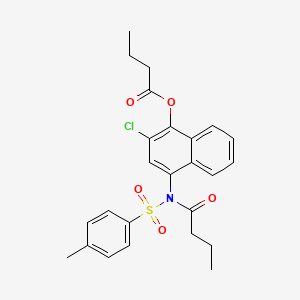
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)
![3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride](/img/structure/B2568654.png)
![1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione](/img/structure/B2568655.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)
